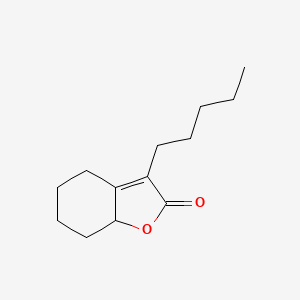
Azanium;buta-1,3-diene;prop-2-enoate;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, polymer with 1,3-butadiene and ethenylbenzene, ammonium salt is a complex polymer that finds applications in various industries due to its unique properties. This compound is known for its stability, versatility, and effectiveness as an inert ingredient in pesticide formulations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, polymer with 1,3-butadiene and ethenylbenzene, ammonium salt involves polymerization reactions. The process typically starts with the polymerization of 2-propenoic acid with 1,3-butadiene and ethenylbenzene. The reaction conditions often include the use of initiators and specific temperature and pressure settings to achieve the desired molecular weight and polymer structure .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are combined under controlled conditions. The process may include steps such as purification, drying, and conversion to the ammonium salt form to enhance its solubility and application properties .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, polymer with 1,3-butadiene and ethenylbenzene, ammonium salt can undergo various chemical reactions, including:
Oxidation: This reaction can alter the polymer’s properties, making it more reactive or changing its solubility.
Reduction: This reaction can be used to modify the polymer’s structure and functionality.
Substitution: This reaction involves replacing one functional group with another, which can tailor the polymer’s properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce more reactive polymer forms, while substitution reactions can introduce new functional groups that enhance the polymer’s properties .
Applications De Recherche Scientifique
2-Propenoic acid, polymer with 1,3-butadiene and ethenylbenzene, ammonium salt has a wide range of scientific research applications:
Chemistry: Used as a stabilizer and modifier in various chemical reactions and formulations.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential in creating medical devices and implants due to its stability and biocompatibility.
Industry: Widely used in the production of coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, polymer with 1,3-butadiene and ethenylbenzene, ammonium salt involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to form stable complexes with other molecules, enhancing its effectiveness as a stabilizer and modifier. The ammonium salt form increases its solubility, making it more effective in aqueous environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene and ethenylbenzene: Similar in structure but with different functional groups, leading to variations in properties and applications.
2-Propenoic acid, polymer with 1,3-butadiene, ethenylbenzene, and 2-propenenitrile: Another related polymer with additional functional groups that provide unique properties.
Uniqueness
2-Propenoic acid, polymer with 1,3-butadiene and ethenylbenzene, ammonium salt stands out due to its specific combination of monomers and the presence of the ammonium salt, which enhances its solubility and application versatility. This makes it particularly useful in formulations where stability and solubility are critical .
Propriétés
Numéro CAS |
52383-49-0 |
|---|---|
Formule moléculaire |
C15H21NO2 |
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
azanium;buta-1,3-diene;prop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C4H6.C3H4O2.H3N/c1-2-8-6-4-3-5-7-8;1-3-4-2;1-2-3(4)5;/h2-7H,1H2;3-4H,1-2H2;2H,1H2,(H,4,5);1H3 |
Clé InChI |
LOUUYZXDNBPZLN-UHFFFAOYSA-N |
SMILES canonique |
C=CC=C.C=CC1=CC=CC=C1.C=CC(=O)[O-].[NH4+] |
Numéros CAS associés |
52383-49-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol](/img/structure/B14640543.png)
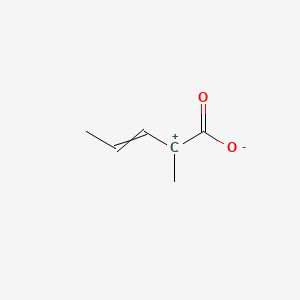
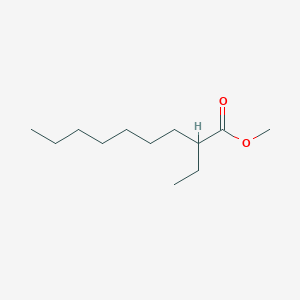
![{3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone](/img/structure/B14640556.png)
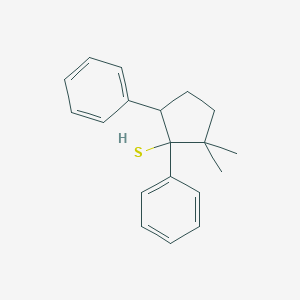
![4-[2-(Acetyloxy)ethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid](/img/structure/B14640576.png)
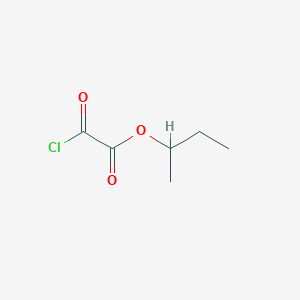

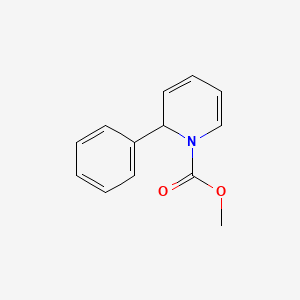
![3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide](/img/structure/B14640604.png)
sulfanium bromide](/img/structure/B14640609.png)
![3,3,5,5,11,11,13,13-Octamethyl-7,15-dioxatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),2(6),10(14)-triene-8,16-dione](/img/structure/B14640614.png)

